6-(4-Aminophenyl)hex-5-yn-1-ol
Description
6-(4-Aminophenyl)hex-5-yn-1-ol is a terminal alkyne derivative featuring a hydroxyl group at position 1 and a 4-aminophenyl substituent at position 6 of the hex-5-yne backbone.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-(4-aminophenyl)hex-5-yn-1-ol |
InChI |
InChI=1S/C12H15NO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-2,4,10,13H2 |
InChI Key |
XZLKWUNHGZGFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCCCCO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The key structural variations among analogs lie in the substituents on the phenyl ring and modifications to the alkyne or hydroxyl groups. Below is a comparative analysis:
Reactivity in Organic Reactions
- Regioselective Annulations: 6-(4-Methoxyphenyl)hex-5-yn-1-ol was less effective in copper-catalyzed (4+2) annulations due to its free hydroxyl group, suggesting that protecting groups may enhance reactivity in such systems . The amino group in this compound could similarly hinder or alter regioselectivity unless protected.
- Synthetic Modifications : Trimethylsilyl-protected analogs (e.g., tert-butyldiphenyl((6-(trimethylsilyl)hex-5-yn-1-yl)oxy)silane) demonstrate enhanced stability in multi-step syntheses, highlighting the importance of protecting groups for functionalization .
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